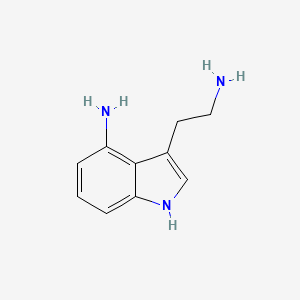
3-(2-Aminoethyl)-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives. It is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group. This compound is of significant interest due to its structural similarity to important neurotransmitters such as serotonin and melatonin, which play crucial roles in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indol-4-amine typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. One common method includes the use of indole-3-carboxaldehyde as a starting material, which undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: It can be reduced to form indole derivatives with different substituents.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, substituted indoles, and various indole derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: It is investigated for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1H-indol-4-amine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to the modulation of neurotransmitter release and influencing various physiological processes such as mood, sleep, and appetite . The compound also interacts with trace amine-associated receptors, which play a role in regulating dopaminergic, serotonergic, and glutamatergic systems .
Comparación Con Compuestos Similares
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure, involved in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles, also containing an indole ring.
Tryptamine: A naturally occurring compound with a similar structure, involved in various physiological processes.
Uniqueness
3-(2-Aminoethyl)-1H-indol-4-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indol-4-amine |
InChI |
InChI=1S/C10H13N3/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5,11-12H2 |
Clave InChI |
CVHYTLQNVRMZLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
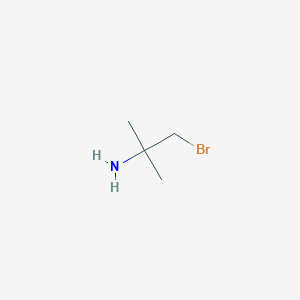
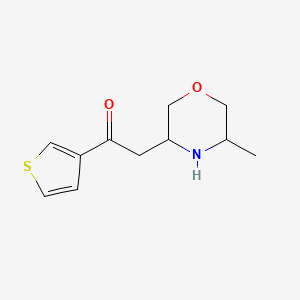

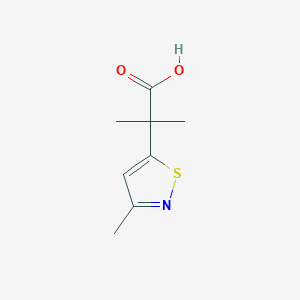
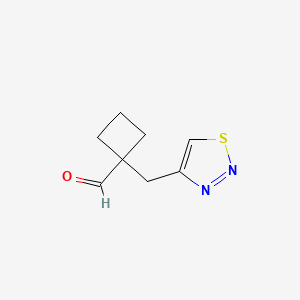
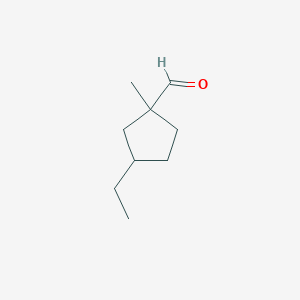
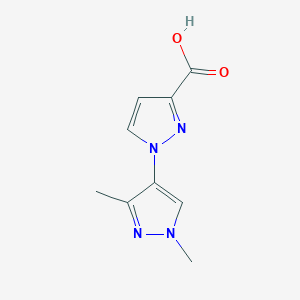

![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13300241.png)
![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13300248.png)

